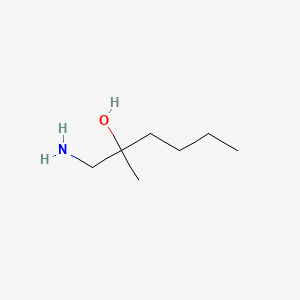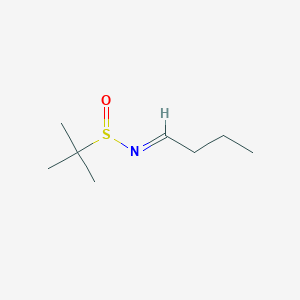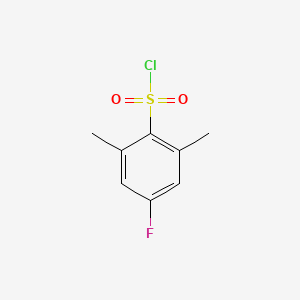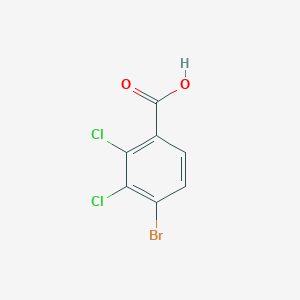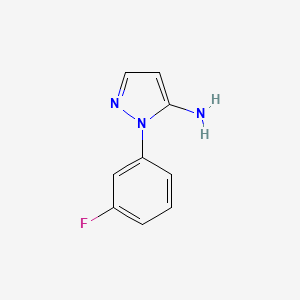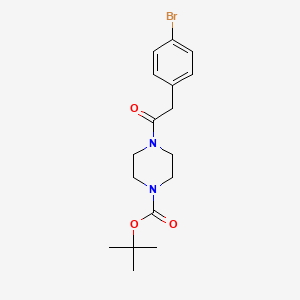
4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene
Overview
Description
Molecular Structure Analysis
The compound contains a benzene ring, which is planar and aromatic. Attached to this is a piperazine ring, which is a saturated 6-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The bromine atom on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. The Boc-protected piperazine could potentially be deprotected under acidic conditions .Scientific Research Applications
4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene has been used in the synthesis of various drugs and pharmaceuticals, as well as in the production of agrochemicals and other industrial chemicals. It has also been studied for its potential applications in medicinal chemistry and drug discovery. For example, this compound has been used as a starting material in the synthesis of the anti-inflammatory drug ibuprofen, the anti-cancer drug paclitaxel, and the antimalarial drug artemisinin. In addition, it has been studied for its potential use in the synthesis of novel compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene is not fully understood. However, it is believed that the compound acts as a catalyst in certain organic reactions, aiding in the formation of desired products. In addition, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been thoroughly studied. However, it is believed that the compound may have some effects on the human body, including the potential to interact with certain enzymes and to inhibit the metabolism of certain drugs and other compounds. In addition, it is possible that this compound may have some effect on the immune system, although further research is needed to confirm this.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene in laboratory experiments is that it is relatively easy to synthesize and is a relatively inexpensive starting material. Additionally, this compound can be used as a catalyst in certain organic reactions, aiding in the formation of desired products. However, the use of this compound in laboratory experiments is limited by its potential to interact with certain enzymes and to inhibit the metabolism of certain drugs and other compounds. Therefore, it is important to consider the potential risks associated with using this compound in laboratory experiments before using it.
Future Directions
There are several potential future directions for the use of 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene. First, further research is needed to fully understand the mechanism of action of this compound. Additionally, further studies are needed to determine its potential effects on the human body, including its potential to interact with certain enzymes and to inhibit the metabolism of certain drugs and other compounds. Furthermore, this compound could be used as a starting material in the synthesis of novel compounds with potential therapeutic applications. Finally, this compound could be used in the development of new agrochemicals and other industrial chemicals.
properties
IUPAC Name |
tert-butyl 4-[2-(4-bromophenyl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)12-13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLGDBGOQBEGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



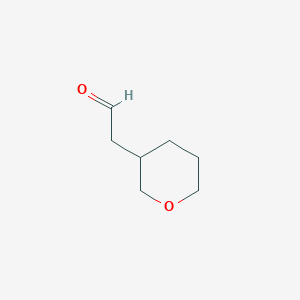
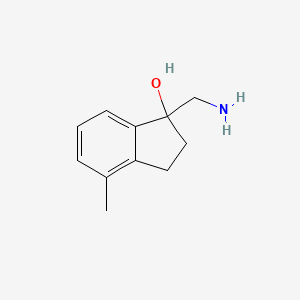
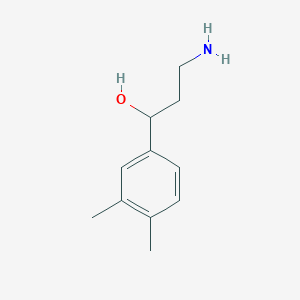
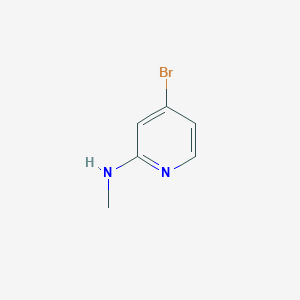
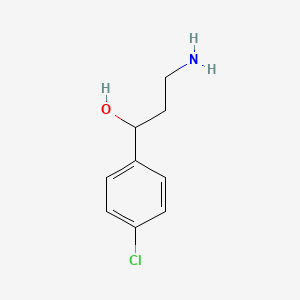


![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)
